5-(Trimethylsilyl)pyrimidine
Description
Properties
IUPAC Name |
trimethyl(pyrimidin-5-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2Si/c1-10(2,3)7-4-8-6-9-5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLVTDGRUWLEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Trimethylsilyl Pyrimidine and Its Structural Analogs
Direct C-Si Bond Formation at the Pyrimidine (B1678525) C5 Position
The direct installation of a trimethylsilyl (B98337) group at the C5 position of the pyrimidine ring represents an efficient and atom-economical approach. Methodologies to achieve this transformation primarily involve silylation with halosilanes and palladium-catalyzed cross-coupling reactions.
Silylation Reactions Utilizing Halosilanes and Related Reagents
The direct C-H silylation of pyrimidines can be achieved through the use of strong bases to generate a nucleophilic pyrimidine species, which is subsequently trapped by a halosilane, typically trimethylsilyl chloride (TMS-Cl). The regioselectivity of this lithiation-silylation is highly dependent on the substitution pattern of the pyrimidine ring and the base employed. For instance, the use of lithium diisopropylamide (LDA) with polychlorinated pyrimidines has been shown to favor the formation of the C5-silylated product. whiterose.ac.uk The rationale behind this selectivity is attributed to the stabilizing effect of the chlorine substituents on the intermediate organolithium species at the C5 position. whiterose.ac.uk
In some cases, the simultaneous addition of the pyrimidine and TMS-Cl to a solution of a strong base like lithium tetramethylpiperidide (LiTMP) can suppress the formation of undesired pyrimidine dimers and lead to high yields of the C4-silylated product. whiterose.ac.uk While direct C-H metalation-silylation at the C2 position is less common, these methods highlight the importance of directing groups and reaction conditions in achieving regioselective silylation. whiterose.ac.uk
| Reagent System | Substrate Example | Product | Yield | Reference |
| LDA, TMS-Cl | Polychlorinated pyrimidine | C5-silylated pyrimidine | Low to improved with increased chlorination | whiterose.ac.uk |
| LiTMP, TMS-Cl (in situ quench) | Pyrimidine | C4-silylated pyrimidine | 96% | whiterose.ac.uk |
Palladium-Catalyzed Cross-Coupling Strategies for C5-Silylation
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the C5-silylation of pyrimidines. These methods typically involve the coupling of a C5-halogenated pyrimidine with a silicon-containing reagent. A notable example is the Sonogashira coupling of silylated 6-iodouracil (B1202057) with trimethylsilylacetylene (B32187) in the presence of a palladium/copper catalyst, which yields 6-[(trimethylsilyl)ethynyl]uracil. nih.gov This intermediate can then be further manipulated.
More direct C-H activation strategies have also been developed. For instance, palladium catalysis can enable the direct C5-olefination of pyrimidines, showcasing the potential for activating the C5 C-H bond for various transformations, including silylation. ecust.edu.cnresearchgate.net While direct C5-silylation via this route is an area of ongoing research, the principles of directing group-assisted C-H activation are well-established for other positions and related heterocycles. For example, pyridine-directed meta-silylation of arenes has been achieved using palladium catalysis. rsc.org Furthermore, the palladium-catalyzed silaboration of pyridines can lead to silylated dihydropyridines, demonstrating the utility of palladium in forming C-Si bonds in nitrogen-containing heterocycles. nih.gov
Recent advancements have also focused on the regioselective C-H silylation of related heterocyclic systems, such as imidazopyridines, where Lewis acid coordination can direct the silylation to the C5 position. researchgate.net These developments suggest that similar strategies could be adapted for the direct C5-silylation of pyrimidines.
Cycloaddition and Condensation Reactions from Trimethylsilyl-Bearing Precursors
An alternative synthetic paradigm involves the construction of the pyrimidine ring from precursors already bearing a trimethylsilyl group. This approach allows for the strategic placement of the silyl (B83357) moiety from the outset.
Synthesis from (Trimethylsilyl)acetylene Derivatives
(Trimethylsilyl)acetylene is a versatile building block for the synthesis of silylated pyrimidines. One-pot, three-component reactions have been developed that utilize the Sonogashira coupling of (hetero)aroyl chlorides with (trimethylsilyl)acetylene, followed by a cyclocondensation to afford 2,4-disubstituted pyrimidines. researchgate.netresearchgate.netacs.org This method is advantageous due to its operational simplicity and atom economy. acs.org
The reaction of 1-aryl-2-(trimethylsilyl)acetylenes with alkyl azides can lead to the formation of 1,2,3-triazines, which can be seen as structural analogs of pyrimidines. nih.gov Furthermore, cycloaddition reactions involving trimethylsilyl-substituted alkynes are a powerful tool for constructing various heterocyclic systems. nih.govmdpi.com
| Precursors | Reaction Type | Product | Reference |
| (Hetero)aroyl chloride, (Trimethylsilyl)acetylene, Amidine | Sonogashira coupling/Cyclocondensation | 2,4-Disubstituted pyrimidine | researchgate.netresearchgate.netacs.org |
| 1-Aryl-2-(trimethylsilyl)acetylene, Alkyl azide | Cycloaddition | 1,4-Disubstituted 1,2,3-triazine | nih.gov |
Ring-Closing Reactions Involving Organosilicon Intermediates
The construction of the pyrimidine ring can also be achieved through ring-closing reactions of acyclic precursors containing organosilicon moieties. While specific examples for 5-(trimethylsilyl)pyrimidine are not extensively detailed in the provided context, the general principle of ring-closing metathesis (RCM) has been applied to the synthesis of various heterocycles. acs.org For instance, the RCM of O-silylated dienes has been used in natural product synthesis. acs.org This powerful cyclization technique could potentially be adapted to synthesize silylated pyrimidines from appropriately designed acyclic precursors.
Furthermore, the synthesis of pyrimidines from dinitrogen has been demonstrated, where bis(trimethylsilyl)carbodiimide (B93060) serves as a key intermediate. oup.comnih.gov This carbodiimide (B86325) can be prepared from lithium cyanamide (B42294) and subsequently used to construct the pyrimidine core. oup.comnih.gov This approach highlights the utility of silylated reagents in novel synthetic routes to pyrimidines.
Protecting Group Strategies in Pyrimidine Synthesis Incorporating Trimethylsilyl Moieties
The trimethylsilyl group is a widely utilized protecting group in organic synthesis, including the synthesis of pyrimidines and their nucleoside analogs. researchgate.netgelest.com Its primary role is to temporarily block reactive functional groups, such as hydroxyl and amino groups, preventing them from interfering with desired chemical transformations. researchgate.netgelest.com
The silylation of pyrimidine bases is a crucial step in the synthesis of nucleosides. researchgate.net Reagents like hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl chloride (TMS-Cl) are commonly used for this purpose. gelest.com The resulting trimethylsilylated pyrimidines exhibit increased solubility in organic solvents and enhanced reactivity in subsequent glycosylation reactions. researchgate.net
In addition to their protective role, trimethylsilyl groups can also act as directing groups, influencing the regioselectivity of further reactions on the pyrimidine ring. iaea.org For example, the presence of a trimethylsilyl group can direct lithiation to a specific position, allowing for the synthesis of 5- or 6-substituted pyrimidine nucleosides. iaea.org The silyl group can be readily removed under mild conditions, typically by treatment with a fluoride (B91410) source or by hydrolysis, to reveal the original functional group. nih.gov
The versatility of the trimethylsilyl group as both a protecting and directing group makes it an invaluable tool in the multistep synthesis of complex pyrimidine derivatives. nih.govresearchgate.net
Chemo- and Regioselective Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is a cornerstone in the development of novel pyrimidine-based compounds, offering a versatile scaffold for further functionalization. The strategic introduction and subsequent manipulation of the trimethylsilyl (TMS) group at the C-5 position of the pyrimidine ring allows for a high degree of control over the molecular architecture. This section details the key chemo- and regioselective methodologies for the synthesis of these valuable intermediates.
A primary and highly regioselective method for the direct introduction of a trimethylsilyl group at the 5-position of the pyrimidine ring involves directed metalation. The treatment of 2,4-dimethoxypyrimidine (B108405) with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in ether at 0°C leads to the formation of 5-lithio-2,4-dimethoxypyrimidine. This intermediate can then be effectively quenched with trimethylsilyl chloride to yield the desired 5-trimethylsilyl-2,4-dimethoxypyrimidine. chinesechemsoc.org This approach is notable for its high regioselectivity, directly functionalizing the C-5 position.
An alternative and widely employed strategy commences with a pre-functionalized pyrimidine ring, typically a 5-halopyrimidine. This method provides a reliable route to this compound derivatives. For instance, 5-bromo-2'-deoxyuridine (B1667946) can be converted to its 3',5'-di-(O-trimethylsilyl) derivative. Subsequent treatment with n-butyllithium at low temperatures generates a lithiated intermediate at the C-5 position, which can then be reacted with an appropriate silylating agent. mostwiedzy.pl Similarly, 2,4-dimethoxy- and 2,4-dibenzyloxy-5-bromopyrimidines react with trimethylsilyl chloride or trimethylstannyl chloride after lithiation to produce the corresponding 5-trimethylsilyl or 5-trimethylstannyl derivatives. nih.gov
The utility of the 5-trimethylsilyl group lies in its ability to be selectively replaced by a variety of electrophiles, a process often referred to as desilylation-functionalization. This reactivity allows for the chemo- and regioselective introduction of diverse functional groups at the C-5 position. For example, halogenative desilylation of 5-vinyl silane (B1218182) substrates with reagents like xenon difluoride (XeF₂) and metal halides provides a route to 5-(2-halovinyl)uracil products in good yields and short reaction times. fiu.edu This method has also been utilized for radioiodination via iododesilylation reactions. fiu.edu
Furthermore, the trimethylsilyl group can participate in palladium-catalyzed cross-coupling reactions, serving as a surrogate for a metal or halide. This enables the formation of carbon-carbon and carbon-heteroatom bonds at the C-5 position. While direct cross-coupling of this compound itself is less common, the principle is well-established for related silylated heterocycles. For instance, the sila-Sonogashira reaction of bis(trimethylsilyl)enyne with aryl iodides demonstrates the utility of silyl groups in such transformations. nih.gov The development of palladium-catalyzed direct arylation of 5-halopyrimidine nucleosides also underscores the importance of the C-5 position as a key site for modification. fiu.edufiu.edu
The following table summarizes the key synthetic strategies for obtaining this compound derivatives and their subsequent transformations.
| Starting Material | Reagents and Conditions | Product | Key Feature | Reference(s) |
| 2,4-Dimethoxypyrimidine | 1) LiTMP, ether, 0°C; 2) Trimethylsilyl chloride | 5-Trimethylsilyl-2,4-dimethoxypyrimidine | Direct and regioselective C-H silylation | chinesechemsoc.org |
| 5-Bromo-2'-deoxyuridine | 1) HMDS, TMCS, pyridine (B92270); 2) n-BuLi, -50°C; 3) Silylating agent | 5-Silyl-2'-deoxyuridine derivative | Synthesis via 5-lithiated intermediate | mostwiedzy.pl |
| 2,4-Disubstituted-5-bromopyrimidine | 1) Lithiation; 2) Trimethylsilyl chloride | 2,4-Disubstituted-5-trimethylsilylpyrimidine | General method from 5-halopyrimidines | nih.gov |
| 5-Vinyl silane nucleosides | XeF₂, metal halides | 5-(2-Halovinyl)uracil derivatives | Halogenative desilylation | fiu.edu |
These methodologies highlight the strategic importance of the 5-trimethylsilyl group in pyrimidine chemistry. Its introduction can be achieved with high regioselectivity, and its subsequent reactivity provides a powerful tool for the synthesis of a wide array of complex and functionally diverse pyrimidine derivatives.
Chemical Reactivity and Mechanistic Investigations of 5 Trimethylsilyl Pyrimidine
Reactivity of the Trimethylsilyl (B98337) Group at the C5 Position
The trimethylsilyl (TMS) group at the C5 position of the pyrimidine (B1678525) ring serves as a versatile functional handle, enabling a range of transformations that would be otherwise difficult to achieve on an unsubstituted pyrimidine core. Its reactivity is centered on the lability of the carbon-silicon (C-Si) bond, which can be selectively cleaved under various conditions to generate intermediates that are amenable to further functionalization.
Desilylation Reactions and Subsequent Functionalization
Protodesilylation, the replacement of the trimethylsilyl group with a hydrogen atom, is a fundamental reaction of 5-(trimethylsilyl)pyrimidine. This process typically occurs under acidic or basic conditions or through the action of fluoride (B91410) ions. The reaction effectively removes the silyl (B83357) group, yielding the parent pyrimidine. While seemingly a simple removal, this two-step sequence of silylation followed by desilylation can serve as a strategy for temporary protection of the C5 position.
More synthetically valuable are the desilylation-functionalization reactions where the C-Si bond cleavage is coupled with the introduction of a new functional group in a single step. This is often achieved through fluoride-mediated reactions in the presence of an electrophile. For instance, treatment of this compound with a fluoride source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) generates a transient, highly reactive 5-pyrimidyl anion. This anion can be trapped in situ by various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position.
Common electrophiles used in these trapping reactions include:
Alkyl halides: for the introduction of alkyl chains.
Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.
Carbon dioxide: for carboxylation to yield pyrimidine-5-carboxylic acid.
Halogenating agents: such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for the introduction of halogen atoms.
The efficiency of these reactions is contingent on the choice of fluoride source, solvent, and the reactivity of the electrophile.
| Electrophile | Reagent/Conditions | Product |
|---|---|---|
| H₂O | TBAF, THF | Pyrimidine |
| N-Bromosuccinimide (NBS) | KF, DMF | 5-Bromopyrimidine (B23866) |
| Benzaldehyde | CsF, MeCN | Phenyl(pyrimidin-5-yl)methanol |
| CO₂ | CsF, DMSO | Pyrimidine-5-carboxylic acid |
Electrophilic Cleavage and Substitutions
The C-Si bond in this compound is susceptible to cleavage by electrophiles, a reaction known as ipso-substitution. This pathway provides a direct method for introducing a variety of substituents at the C5 position, bypassing the need for a separate desilylation step. In these reactions, the trimethylsilyl group acts as a good leaving group, facilitating the attack of an electrophile at the carbon atom to which it is attached.
This reactivity is particularly useful for halogenation reactions. For example, direct treatment of this compound with iodine monochloride (ICl) or bromine (Br₂) in a suitable solvent leads to the high-yield formation of 5-iodopyrimidine (B189635) and 5-bromopyrimidine, respectively. The reaction proceeds through a Wheland-type intermediate, where the positive charge is stabilized by the pyrimidine ring, followed by the elimination of the trimethylsilyl cation.
Other electrophilic substitutions include:
Acylation: Using acyl chlorides in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce keto functionalities.
Nitration: While challenging due to the deactivating nature of the pyrimidine ring, nitration at the C5 position can sometimes be achieved under forcing conditions, with the TMS group facilitating the substitution.
These electrophilic substitution reactions are regioselective, occurring exclusively at the silylated position.
| Electrophile/Reagent | Conditions | Product |
|---|---|---|
| Iodine monochloride (ICl) | CH₂Cl₂, 0 °C to rt | 5-Iodopyrimidine |
| Bromine (Br₂) | CCl₄, rt | 5-Bromopyrimidine |
| Acetyl chloride / AlCl₃ | CH₂Cl₂, reflux | 1-(Pyrimidin-5-yl)ethan-1-one |
| Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | Sulfolane, 80 °C | 5-Nitropyrimidine |
Pyrimidine Ring Reactivity Modulated by the 5-Trimethylsilyl Substituent
The presence of the trimethylsilyl group at the C5 position influences the electronic properties of the pyrimidine ring, thereby modulating its reactivity towards both nucleophilic and electrophilic reagents.
Nucleophilic Aromatic Substitution Pathways
The pyrimidine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, especially when a good leaving group is present at these sites. nih.govchemistrysteps.com The trimethylsilyl group at C5 is generally considered to be a weak electron-donating group through hyperconjugation and has a slight activating effect on the ring towards electrophiles, which conversely means it has a slight deactivating effect on the ring towards nucleophiles.
Electrophilic Aromatic Substitution Limitations and Opportunities
The pyrimidine ring is notoriously unreactive towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the two nitrogen atoms. wikipedia.orglibretexts.org These nitrogen atoms are also basic and will coordinate with the electrophile or Lewis acid catalyst, further deactivating the ring. Direct EAS on pyrimidine itself is nearly impossible. wikipedia.org
The introduction of a trimethylsilyl group at C5 offers a potential opportunity to overcome this limitation via the ipso-substitution mechanism described in section 3.1.2. The C-Si bond is significantly weaker than a C-H bond and its cleavage provides a lower energy pathway for substitution. Therefore, while classical EAS reactions that target a C-H bond are not feasible, the silyl group acts as a "handle" that directs electrophiles to the C5 position. This represents a significant opportunity, as it allows for the selective functionalization of the C5 position with electrophiles, a transformation that is not possible on the parent pyrimidine.
C-H Activation and Functionalization Adjacent to the Trimethylsilyl Group
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocycles. researchgate.netresearchgate.net For this compound, the C-H bonds of interest are at the C2, C4, and C6 positions. The C2-H bond is the most acidic and often the most reactive site in pyrimidines for deprotonation-based functionalization.
The C-H bonds at C4 and C6, being adjacent to the bulky trimethylsilyl group, are subject to its steric influence. This steric hindrance can direct C-H activation reactions to the less hindered C2 position. Conversely, some catalytic systems might utilize the silyl group as a directing group, coordinating to the metal center and favoring activation of the adjacent C4 or C6 C-H bonds. Research in the direct C-H functionalization of pyrimidines has shown that regioselectivity can be controlled through the use of specific directing groups and catalysts. thieme-connect.denih.gov While specific studies on this compound are limited, it is plausible that palladium- or rhodium-catalyzed C-H arylation, alkenylation, or alkylation could be achieved at the C4 and C6 positions, with the TMS group potentially influencing the regiochemical outcome.
Reaction Mechanisms of this compound Transformations
The study of reaction mechanisms provides fundamental insights into the chemical behavior of molecules, detailing the stepwise progression from reactants to products. For this compound, understanding these mechanisms is crucial for optimizing existing synthetic routes and designing new chemical transformations. This section explores the computational and experimental approaches used to investigate the reaction pathways of this versatile heterocyclic compound.
Computational Elucidation of Reaction Pathways
Computational chemistry, particularly quantum chemical methods, has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. nih.govnih.govsmu.edu For pyrimidine derivatives, computational studies help in identifying reactive sites, predicting the stability of intermediates and transition states, and calculating activation energies, thereby providing a comprehensive map of the reaction landscape. nih.govnih.gov
While specific computational studies on the reaction pathways of this compound are not extensively documented in the reviewed literature, the general principles derived from studies on other pyrimidine derivatives can be applied. For instance, quantum chemical computations have been successfully employed to investigate the reaction sites of pyrimidine bases during chlorination, indicating that the C5 position is highly reactive in uracil (B121893) and thymine. nih.gov The presence of a trimethylsilyl group at this position in this compound is expected to significantly influence its reactivity, a hypothesis that can be rigorously tested using computational models.
Computational approaches such as Density Functional Theory (DFT) and ab initio methods are commonly used to model the potential energy surface of a reaction. nih.gov These calculations can reveal the step-by-step process of bond formation and cleavage. For transformations involving the trimethylsilyl group, such as electrophilic substitution or cross-coupling reactions, computational studies can elucidate the role of the silyl group in stabilizing intermediates or transition states.
A general workflow for the computational elucidation of a reaction pathway for a hypothetical transformation of this compound is outlined below:
| Step | Description | Computational Method | Expected Output |
| 1. Geometry Optimization | Optimization of the 3D structures of reactants, intermediates, transition states, and products. | DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311G(d,p)). | Minimum energy structures and their corresponding electronic energies. |
| 2. Transition State Search | Locating the transition state structure connecting reactants and products (or intermediates). | Synchronous Transit-Guided Quasi-Newton (STQN) or similar methods. | The geometry of the transition state and its imaginary frequency. |
| 3. Intrinsic Reaction Coordinate (IRC) Calculation | Mapping the reaction pathway from the transition state down to the reactants and products. | IRC calculations. | Confirmation that the transition state connects the intended minima on the potential energy surface. |
| 4. Energy Profile Construction | Calculating the relative energies of all stationary points to construct the reaction energy profile. | Single-point energy calculations with a higher level of theory or a larger basis set. | A diagram illustrating the energy changes throughout the reaction, including activation barriers. |
Through such computational investigations, researchers can gain a detailed understanding of how the electronic and steric effects of the trimethylsilyl group influence the reaction mechanism. For example, in a hypothetical electrophilic substitution at the pyrimidine ring, calculations could determine whether the silyl group acts as a directing group and how it affects the activation energy of the reaction.
Kinetic and Stereochemical Studies
Kinetic and stereochemical studies provide experimental evidence that complements computational findings, offering real-world insights into reaction rates and the three-dimensional arrangement of atoms in the products.
Kinetic Studies:
Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. For reactions involving this compound, kinetic data can help to validate proposed mechanisms. For instance, if a computational study predicts a two-step mechanism with a rate-determining first step, this can be experimentally verified by observing how the reaction rate changes with the concentration of the reactants.
Stereochemical Studies:
Stereochemistry is the study of the spatial arrangement of atoms in molecules and how this affects their chemical and physical properties. libretexts.orglibretexts.orgyoutube.com If a reaction involving this compound creates a new chiral center, it is essential to determine the stereochemical outcome of the reaction, i.e., whether it proceeds with retention, inversion, or racemization of configuration. libretexts.org
For example, in a nucleophilic substitution reaction at a chiral center adjacent to the pyrimidine ring, the stereochemistry of the product would provide crucial information about the reaction mechanism. An S(_N)2 reaction would typically proceed with inversion of stereochemistry, while an S(_N)1 reaction would lead to a racemic mixture. libretexts.org
Although specific stereochemical studies on this compound are not detailed in the provided search results, the principles of stereochemistry are fundamental to understanding its reactions. The trimethylsilyl group, while not chiral itself, can influence the stereochemical course of a reaction due to its steric bulk. This can lead to diastereoselective or enantioselective transformations, particularly in the presence of chiral reagents or catalysts.
The following table summarizes the types of information that can be obtained from kinetic and stereochemical studies of a hypothetical reaction of this compound:
| Study Type | Experimental Technique | Information Gained | Mechanistic Implications |
| Kinetic | Spectroscopy (e.g., UV-Vis, NMR), Chromatography (e.g., HPLC, GC) | Reaction rate, rate law, activation parameters (Ea, ΔH‡, ΔS‡) | Determination of the rate-determining step, identification of reaction intermediates, validation of computational models. |
| Stereochemical | Polarimetry, Chiral Chromatography, X-ray Crystallography, NMR Spectroscopy (with chiral shift reagents) | Stereochemical outcome (retention, inversion, racemization), enantiomeric excess (ee), diastereomeric ratio (dr) | Elucidation of the spatial pathway of the reaction, understanding the role of steric and electronic effects in controlling stereoselectivity. |
Computational and Theoretical Studies on 5 Trimethylsilyl Pyrimidine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic makeup and bonding patterns within a molecule. These calculations can predict molecular geometry, orbital energies, and charge distributions.
Density Functional Theory (DFT) has become a popular and effective method for studying the molecular properties of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. mdpi.comechemcom.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional that has demonstrated reliability in simulating organic molecules. echemcom.comsamipubco.com This functional is often paired with basis sets such as 6-31G* or 6-311++G(d,p) to optimize molecular geometries and calculate various electronic properties. mdpi.comtandfonline.com
DFT studies on pyrimidine-based systems are employed to determine key parameters such as bond lengths, bond angles, and Mulliken atomic charges. tandfonline.com Furthermore, these calculations yield insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the chemical reactivity, with the HOMO energy relating to the molecule's electron-donating ability and the LUMO energy indicating its electron-accepting character. tandfonline.com
Table 1: Key Parameters Calculated Using DFT for Pyrimidine Derivatives
| Parameter | Description | Typical Method |
|---|---|---|
| Bond Lengths & Angles | The equilibrium distances and angles between atoms, defining the molecular geometry. | B3LYP/6-311++G(d,p) mdpi.com |
| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Mulliken Population Analysis tandfonline.com |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. | DFT Calculations tandfonline.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. | DFT Calculations tandfonline.com |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2 and MP4) provide a higher level of theory compared to some DFT approaches and are used for more precise energy and property calculations. mdpi.com
Studies on substituted pyrimidines have utilized ab initio calculations up to levels like MP4(SDTQ)/6-31G to investigate the influence of substituents on the molecule's conformation and energy. nih.gov These high-level calculations are particularly valuable for accurately describing electron correlation effects, which can be important for molecules with complex electronic structures. They are instrumental in determining total molecular free energy and predicting the stability of different isomers and conformers in both gas and condensed phases. nih.gov
Conformational Analysis and Energetic Landscapes
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For a molecule like 5-(Trimethylsilyl)pyrimidine, the rotation around the C-Si bond and the orientation of the bulky trimethylsilyl (B98337) group relative to the pyrimidine ring are of key interest.
Computational studies on substituted pyrimidine rings have shown that the nature and position of substituents significantly influence the energetically favored conformation. nih.gov For instance, in related dihydrothymine (B131461) systems, substituents at the C5 and C6 positions can favor a half-chair conformation, with bulky groups preferentially occupying equatorial positions to minimize steric strain. nih.gov However, strong van der Waals interactions between adjacent substituents can force a group into an axial position. nih.gov The analysis of the energetic landscape helps to understand the delicate balance between steric repulsion, electrostatic interactions, and hyperconjugation in determining the final molecular structure. nih.gov
Molecular Electrostatic Potential (MEP) Mapping and Noncovalent Interactions
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.demdpi.com
For pyrimidine derivatives, MEP maps typically show regions of negative potential (often colored red or yellow) around the electronegative nitrogen atoms of the pyrimidine ring. mdpi.comuni-muenchen.de These sites represent the most likely areas for electrophilic attack and are indicative of lone pair electron density. mdpi.com Conversely, regions of positive potential (often colored blue) are usually found around hydrogen atoms. uni-muenchen.de The MEP surface provides a robust prediction of how the molecule will interact with other molecules, including its potential for hydrogen bonding and other noncovalent interactions. mdpi.com The topology of the MEP, analyzed through its critical points, can give precise information about intermolecular bonding patterns. scribd.com
Simulation of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately simulate various spectroscopic signatures, which is invaluable for interpreting experimental data.
DFT calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. mdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental spectra measured in solvents like DMSO-d₆. This comparison helps in the definitive assignment of signals to specific atoms within the molecule. mdpi.com
Similarly, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. mdpi.comdntb.gov.ua These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.com The Potential Energy Distribution (PED) analysis is often used to quantify the contribution of different internal coordinates to each vibrational mode, providing a detailed understanding of the molecule's vibrational properties. mdpi.com
Table 2: Example of Calculated vs. Experimental Spectroscopic Data for a Pyrimidine Derivative
| Data Type | Atom/Group | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹³C NMR (ppm) | Carbonyl Carbon | 165.94 | 164.31 |
| Heterocyclic Carbon | 141.71 | 138.71 | |
| ¹H NMR (ppm) | N-H Proton | 7.06 | 10.66 |
| Vibrational Freq. (cm⁻¹) | N-H Stretch | 3495 | 3497 |
| C-C Stretch | 1626 | 1620 (approx.) |
(Data is illustrative, based on findings for 5-Hydroxymethyluracil as a representative pyrimidine derivative) mdpi.com
Strategic Applications of 5 Trimethylsilyl Pyrimidine in Advanced Organic Synthesis
Utilization as a Versatile Synthon for C-5 Functionalization
The carbon-silicon bond at the C-5 position of 5-(trimethylsilyl)pyrimidine is a key feature that allows the compound to serve as a stable yet reactive synthon. The TMS group acts as a "placeholder," directing subsequent chemical modifications specifically to this position through ipso-substitution reactions. In this type of electrophilic aromatic substitution, the incoming electrophile displaces the silyl (B83357) group itself, rather than a hydrogen atom on the ring. This reactivity is attributed to the stabilizing effect of the silicon atom on the cationic intermediate formed during the substitution process. This reliable and selective functionalization makes this compound a superior precursor for creating libraries of 5-substituted pyrimidines.
A variety of electrophiles can be used to replace the trimethylsilyl (B98337) group, leading to a diverse range of C-5 functionalized pyrimidines. These products are often difficult to synthesize directly with such high regioselectivity.
Table 1: Examples of Ipso-Substitution Reactions at the C-5 Position
| Electrophile | Reagent Example | Resulting C-5 Substituent | Product Class |
|---|---|---|---|
| Bromonium ion (Br+) | N-Bromosuccinimide (NBS) or Br₂ | -Br | 5-Bromopyrimidine (B23866) |
| Iodonium ion (I+) | N-Iodosuccinimide (NIS) or I₂ | -I | 5-Iodopyrimidine (B189635) |
| Acyl cation (RCO+) | Acyl Chloride / Lewis Acid | -COR | 5-Acylpyrimidine |
| Proton (H+) | Trifluoroacetic Acid (TFA) | -H | Pyrimidine (B1678525) (Protodesilylation) |
Precursor in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy in building heterocyclic libraries. ub.edunih.gov The primary application of MCRs in pyrimidine chemistry focuses on constructing the pyrimidine ring itself from acyclic precursors or building fused systems onto a pre-existing pyrimidine core, such as in the synthesis of pyrano[2,3-d]pyrimidines. nih.govrsc.orgresearchgate.net
While highly effective in generating molecular diversity, the direct use of this compound as a starting component in well-established MCRs is not extensively documented. Its principal value lies in its role as a precursor for generating C-5 functionalized pyrimidines, which can then be employed in subsequent synthetic steps, including potential multicomponent or one-pot sequences.
Role in Sequential Transformations for Molecular Complexity Generation
The true synthetic power of this compound is most evident in sequential, multi-step transformations where the initial C-5 functionalization is a critical enabling step. By first installing a versatile functional group at the C-5 position, chemists can unlock pathways to generate significant molecular complexity.
A prime example is the synthesis of complex nucleoside analogues, where modifications at the C-5 position of the pyrimidine base can impart important biological properties. researchgate.netnih.gov A typical synthetic sequence might involve the ipso-substitution of the trimethylsilyl group with a halogen, such as iodine. This 5-iodopyrimidine intermediate is then an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Stille couplings), allowing for the introduction of carbon-based substituents like alkynyl, aryl, or vinyl groups. This elaborated pyrimidine base can then be glycosylated to form the final complex nucleoside.
Another powerful sequence involves converting this compound into a 5-alkynylpyrimidine. This intermediate can then participate in annulation (ring-forming) reactions to construct fused polycyclic aromatic systems. For instance, researchers have demonstrated that 5-alkynylpyrimidines can react with 1H-perimidines in the presence of a Brønsted acid to produce complex, multi-ring systems like 7-formyl-1,3-diazopyrenes. mdpi.com This transformation highlights how an initial, simple functionalization step paves the way for the creation of intricate molecular frameworks.
Table 2: Illustrative Sequential Synthesis via this compound
| Step | Starting Material | Transformation | Key Intermediate | Final Product Class |
|---|---|---|---|---|
| 1 | This compound | Ipso-Iodination | 5-Iodopyrimidine | 5-Alkynylpyrimidine Nucleosides |
| 2 | 5-Iodopyrimidine | Sonogashira Coupling | 5-Alkynylpyrimidine | |
| 3 | 5-Alkynylpyrimidine | Glycosylation | (Final Product) | (Final Product) |
Integration into Methodologies for Constructing Diverse Heterocyclic Architectures
Beyond simple C-5 functionalization, this compound is a cornerstone for building diverse and novel heterocyclic architectures where the pyrimidine ring is fused to other ring systems. derpharmachemica.comnih.gov The functional group introduced at the C-5 position serves as a handle for subsequent cyclization and annulation reactions, leading to a wide range of fused pyrimidines with significant biological and pharmacological potential. researchgate.netderpharmachemica.com
The synthesis of these fused systems often begins with the conversion of the silyl group to a more reactive functional handle. For example:
Annulation via 5-Alkynylpyrimidines: As previously mentioned, 5-alkynylpyrimidines derived from the silyl precursor are key intermediates for constructing fused polycyclic systems like 1,3-diazopyrenes through cascade annulation reactions. mdpi.com
Synthesis of Pyrido[2,3-d]pyrimidines: A 5-aminopyrimidine (B1217817) (accessible via conversion from the silyl derivative) can undergo condensation with a 1,3-dicarbonyl compound to form a fused pyridine (B92270) ring, yielding the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a core structure in many biologically active molecules.
Construction of Thieno[2,3-d]pyrimidines: A 5-cyanopyrimidine, after conversion to a 5-amino-4-cyanopyrimidine, can be treated with sulfur reagents to construct a fused thiophene (B33073) ring, affording the thieno[2,3-d]pyrimidine (B153573) system.
This strategy of using the C-5 position as an anchor point for ring construction allows for the systematic and rational design of complex heterocyclic libraries based on the pyrimidine core.
Enabling Reagents and Catalysts in Contemporary Synthetic Protocols
While this compound is primarily utilized as a synthetic intermediate or synthon, its chemical nature connects it to broader classes of reagents and catalytic cycles in modern organic synthesis. The compound itself is not typically employed as a direct catalyst. ctppc.orgmdpi.com However, the C-Si bond is central to specific types of palladium-catalyzed cross-coupling reactions, namely the Hiyama coupling, which utilizes organosilanes as nucleophilic partners. semanticscholar.orgresearchgate.net
In this context, while this compound would act as the substrate in an ipso-substitution, its chemistry is intrinsically linked to the family of organosilane reagents that are essential for these protocols. The successful application of palladium-catalyzed methods for C-C bond formation on the pyrimidine core often relies on precursors that are readily accessible from silylated intermediates. acs.orgnih.govcore.ac.uk For example, the conversion of this compound to 5-bromopyrimidine provides a substrate that is highly active in Suzuki, Stille, and other cross-coupling reactions. Therefore, this compound can be considered an "enabling" synthon that provides entry into a wide range of modern, catalyzed synthetic protocols by allowing for the facile preparation of necessary precursors.
Advanced Analytical Characterization and Method Development for 5 Trimethylsilyl Pyrimidine
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Protocols
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For polar molecules or those with active hydrogen atoms, derivatization is often a necessary step to enhance volatility and thermal stability, thereby improving chromatographic resolution and peak shape. libretexts.org The trimethylsilyl (B98337) (TMS) group already present in 5-(Trimethylsilyl)pyrimidine imparts significant volatility. However, in the context of metabolite profiling where other polar compounds are present, or for specific analytical objectives, further derivatization might be employed.
In metabolomics and other high-throughput screening applications, manual derivatization can be a significant bottleneck and a source of variability. thermofisher.cnnih.gov Automated online derivatization systems, often integrated with a robotic autosampler, offer a solution by performing the derivatization immediately before injection into the GC-MS system. nih.govnih.govresearchgate.net This approach minimizes the degradation of unstable derivatives, as TMS derivatives can be susceptible to hydrolysis from atmospheric moisture. thermofisher.cnnih.gov
For a workflow involving this compound alongside other metabolites, a fully automated system would aspirate the sample, add the derivatizing agent, incubate for a precise time at a controlled temperature, and then inject the derivatized sample directly into the GC inlet. thermofisher.cnmdpi.com This ensures that each sample is treated identically, leading to higher reproducibility and data integrity. nih.govnih.gov Such systems can significantly improve throughput, allowing for the analysis of a large number of samples in a continuous run. thermofisher.cn
The selection of an appropriate derivatizing agent and the optimization of reaction conditions are critical for achieving complete and reproducible derivatization. researchgate.netunina.it Silylation is a common derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (TMS) group. libretexts.org
Common Silylating Agents:
| Agent | Full Name | Key Features |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Highly volatile by-products, making it suitable for trace analysis. nih.govyoutube.com |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A powerful silylating agent, often used with a catalyst like TMCS. researchgate.net |
| TMCS | Trimethylchlorosilane | Often used as a catalyst with other silylating agents to increase reactivity. researchgate.net |
Optimization of Derivatization Conditions:
The efficiency of the derivatization reaction is influenced by several factors that need to be optimized:
Temperature: Higher temperatures can accelerate the reaction rate, but excessive heat may degrade the analyte or the derivative. Optimal temperatures are often determined empirically, with typical ranges between 30°C and 90°C. mdpi.comnih.govmdpi.com
Time: The reaction time must be sufficient to ensure complete derivatization. Incomplete reactions can lead to multiple derivative peaks for a single analyte, complicating the analysis. mdpi.com
Reagent Volume and Concentration: An excess of the derivatizing agent is typically used to drive the reaction to completion. The optimal volume and concentration depend on the nature and concentration of the analytes in the sample. researchgate.net
Solvent: The choice of solvent can influence the reaction rate and the stability of the derivatives. Polar solvents can sometimes increase the rate of silylation. researchgate.net
For a comprehensive analysis, a design of experiments (DoE) approach can be employed to systematically optimize these parameters and identify the most robust conditions for the derivatization of a complex mixture that may include this compound. mdpi.com
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds by providing highly accurate mass measurements, which allow for the determination of elemental compositions. When coupled with GC, HRMS instruments like Orbitrap or time-of-flight (TOF) analyzers can provide detailed information about the fragmentation patterns of this compound. chemrxiv.org
The electron ionization (EI) mass spectrum of silylated pyrimidines exhibits characteristic fragmentation patterns. acs.orgnih.gov For this compound, the molecular ion peak (M+) would be expected. Key fragmentation pathways would likely involve the trimethylsilyl group and the pyrimidine (B1678525) ring.
Expected Fragmentation of this compound:
| Fragment Ion | Proposed Structure/Loss | Significance |
| [M-15]+ | Loss of a methyl radical (•CH3) from the TMS group. | A common and often abundant fragment in the mass spectra of TMS compounds. |
| [M-28]+ | Loss of ethylene (B1197577) (C2H4) from the pyrimidine ring. | A characteristic fragmentation pathway for the pyrimidine ring. sapub.org |
| m/z 73 | [Si(CH3)3]+ ion. | A characteristic and often base peak for trimethylsilyl compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound, as well as information about the silicon environment through ²⁹Si NMR. mdpi.com
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrimidine ring and the trimethylsilyl group.
Trimethylsilyl Protons: A sharp singlet corresponding to the nine equivalent protons of the three methyl groups attached to the silicon atom. This signal is typically found in the upfield region of the spectrum (around 0.2-0.4 ppm).
Pyrimidine Protons: The protons on the pyrimidine ring will appear as distinct signals in the aromatic region of the spectrum (typically between 7.0 and 9.5 ppm). The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the trimethylsilyl group. The proton at position 2 would likely be the most downfield, followed by the protons at positions 4 and 6.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Trimethylsilyl Carbons: A signal in the upfield region corresponding to the methyl carbons of the TMS group.
Pyrimidine Carbons: Signals in the downfield region corresponding to the carbons of the pyrimidine ring. The carbon atom directly attached to the silicon atom (C5) will show a characteristic chemical shift, and its signal may be split due to coupling with silicon isotopes. The chemical shifts of the other ring carbons will be influenced by their proximity to the nitrogen atoms and the silyl substituent.
²⁹Si NMR Spectroscopy:
²⁹Si NMR spectroscopy, although less common than ¹H and ¹³C NMR, can provide direct information about the silicon environment. For this compound, a single resonance would be expected, and its chemical shift would be characteristic of a silicon atom bonded to an aromatic ring and three methyl groups. mdpi.com
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~9.1 | Singlet | H-2 |
| ¹H | ~8.7 | Singlet | H-4, H-6 |
| ¹H | ~0.3 | Singlet | -Si(CH₃)₃ |
| ¹³C | ~159 | CH | C-2 |
| ¹³C | ~157 | CH | C-4, C-6 |
| ¹³C | ~130 | C | C-5 |
| ¹³C | ~0 | CH₃ | -Si(CH₃)₃ |
Note: These are predicted values based on known substituent effects on the pyrimidine ring and typical values for trimethylsilyl groups. Actual experimental values may vary.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy:
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the pyrimidine ring and the trimethylsilyl group.
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
C=N and C=C stretching (pyrimidine ring): A series of bands in the 1600-1400 cm⁻¹ region.
Si-C stretching (trimethylsilyl group): Characteristic bands around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).
Ring vibrations (pyrimidine): Various fingerprint absorptions in the region below 1400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit characteristic π → π* and n → π* transitions. The presence of the trimethylsilyl group at the 5-position may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted pyrimidine, due to its electronic effects on the aromatic system. The spectrum would likely show strong absorptions in the UV region, characteristic of the pyrimidine chromophore.
Future Directions and Emerging Research Avenues for 5 Trimethylsilyl Pyrimidine
Development of Sustainable and Green Synthetic Routes
Traditional synthetic methods for pyrimidine (B1678525) derivatives often rely on hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in The future development of 5-(trimethylsilyl)pyrimidine synthesis is geared towards embracing the principles of green chemistry to enhance environmental compatibility and economic feasibility. rasayanjournal.co.innih.gov Research in this area will likely focus on several key strategies.
Multicomponent reactions (MCRs) represent a highly attractive approach, as they allow for the construction of complex molecules like pyrimidine derivatives in a single step from three or more starting materials, minimizing intermediate isolation and purification steps. nih.gov An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable method that liberates only hydrogen and water as byproducts. nih.gov Adapting such MCRs for the synthesis of silylated pyrimidines could offer a highly efficient and atom-economical route.
The exploration of alternative energy sources is another critical frontier. Microwave-assisted and ultrasound-promoted syntheses have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the formation of various pyrimidine cores. rasayanjournal.co.ineurekaselect.com Applying these techniques to the synthesis of this compound could lead to faster and more efficient processes.
Furthermore, the replacement of conventional volatile organic solvents with greener alternatives such as ionic liquids or even solvent-free reaction conditions is a key objective. rasayanjournal.co.in The development of robust heterogeneous catalysts that can be easily recovered and reused will also be crucial for creating truly sustainable synthetic protocols. researchgate.net
Table 1: Green Chemistry Approaches for Pyrimidine Synthesis
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
|---|---|---|
| Atom Economy | Utilizing multicomponent reactions (MCRs) to build the pyrimidine ring. nih.gov | Higher efficiency, reduced waste. |
| Use of Catalysis | Developing recyclable solid-supported catalysts for silylation and cyclization steps. researchgate.net | Simplified purification, catalyst reuse. |
| Benign Solvents | Employing water, ionic liquids, or solvent-free conditions for synthesis. rasayanjournal.co.in | Reduced environmental impact and toxicity. |
| Energy Efficiency | Implementing microwave irradiation or sonochemistry to drive reactions. eurekaselect.com | Faster reaction times, lower energy use. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The trimethylsilyl (B98337) group is not merely a placeholder but an active participant in a variety of chemical transformations. Future research should aim to exploit the unique reactivity of the C-Si bond in this compound to forge new molecular architectures. The silicon atom's affinity for fluoride (B91410), for instance, can be utilized in novel reaction pathways.
A primary area for exploration is the expansion of cross-coupling reactions. While the trimethylsilyl group can be a precursor to halogens or boronic esters for subsequent Suzuki or Stille couplings, direct, catalytic C-Si bond activation for C-C or C-heteroatom bond formation is a more advanced goal. Developing new catalyst systems, potentially based on palladium, nickel, or copper, that can selectively activate the C5-Si bond would open up a vast chemical space for derivatization.
Furthermore, the electronic influence of the trimethylsilyl group on the pyrimidine ring could be harnessed to control the regioselectivity of electrophilic or nucleophilic substitution reactions at other positions. Investigating these subtle electronic effects could lead to novel functionalization strategies that are otherwise difficult to achieve. The synthesis of compounds like 5-(p-trimethylsilylbenzyl)pyrimidines demonstrates that the silyl (B83357) group can be incorporated into more complex side chains, which can then be attached to the pyrimidine core. rsc.org This suggests possibilities for creating elaborate derivatives through transformations on the silyl-bearing substituent itself.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, reproducibility, and process control. soci.org Integrating the synthesis of this compound and its derivatives into automated flow platforms is a key future direction that could accelerate drug discovery and development. nih.gov
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. soci.org For reactions involving hazardous intermediates or highly exothermic processes, the small reaction volumes within a flow reactor significantly enhance safety. durham.ac.uk The synthesis of aryl azides, which can involve toxic reagents like trimethylsilyl azide, has been successfully and safely demonstrated in flow systems. durham.ac.uk This approach could be adapted for reactions involving this compound.
Moreover, automated platforms allow for the rapid synthesis and screening of compound libraries. soci.org A flow system could be designed to sequentially perform the silylation of a pyrimidine precursor, followed by a series of derivatization reactions in-line. This would enable the generation of a diverse library of this compound analogues for biological screening without the need for manual intervention and purification at each step. This high-throughput approach is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Synthesis and Derivatization |
|---|---|
| Enhanced Safety | Safe handling of hazardous reagents and exothermic reactions. durham.ac.uk |
| Precise Control | Improved yields and selectivity through fine-tuning of reaction conditions. soci.org |
| Scalability | Straightforward scaling from laboratory to production quantities. almacgroup.com |
| Automation | Rapid library synthesis for accelerated discovery programs. nih.gov |
| Integration | In-line purification and analysis for streamlined workflows. |
Advanced Computational Design and Prediction of Novel Derivatives
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. nih.gov Applying these methods to this compound can guide the rational design of novel derivatives with tailored biological activities or material properties, thereby reducing the time and cost associated with experimental work.
Molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives within the active sites of therapeutic targets like kinases or enzymes. dovepress.commdpi.com For example, studies on dihydropyrimidine (B8664642) scaffolds have used molecular docking to predict and explain their inhibitory activity against the lipoxygenase enzyme. dovepress.com Similar approaches can be used to design novel inhibitors based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activity. jcchems.com These models can then be used to predict the potency of virtual compounds, prioritizing the most promising candidates for synthesis. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction tools are also crucial for designing drug candidates with favorable pharmacokinetic profiles and minimal off-target effects. researchgate.net
Beyond biological applications, computational methods can predict the electronic and photophysical properties of novel derivatives, guiding the design of new materials for applications in electronics or photonics.
Table 3: Computational Approaches for Derivative Design
| Computational Method | Application for this compound Derivatives |
|---|---|
| Molecular Docking | Predicting binding affinity and orientation in biological targets. nih.govmdpi.com |
| QSAR | Establishing correlations between chemical structure and biological activity. jcchems.com |
| ADME/Toxicity Prediction | In silico assessment of drug-likeness and potential toxicity. researchgate.net |
| Density Functional Theory (DFT) | Calculating electronic properties to guide materials design. |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 5-(Trimethylsilyl)pyrimidine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis often involves cross-coupling reactions. For example, Sonogashira coupling between 5-halopyrimidines (e.g., 5-bromopyrimidine) and trimethylsilyl acetylene is a viable route, achieving yields up to 80% under palladium catalysis . Optimization strategies include using ligand systems (e.g., Pd(PPh₃)₄), inert atmospheres, and controlled temperature (60–80°C). Purification via column chromatography with silica gel and hexane/ethyl acetate eluents improves purity. Reaction monitoring by TLC or NMR ensures intermediate stability .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodological Answer :
- X-ray crystallography resolves the trimethylsilyl group's steric effects and confirms regioselectivity in substitution reactions .
- NMR spectroscopy (¹H, ¹³C, ²⁹Si) identifies deshielding effects on pyrimidine protons due to the electron-withdrawing silyl group .
- Mass spectrometry (EI or ESI) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .
Advanced Research Questions
Q. How does this compound function in Signal Amplification By Reversible Exchange (SABRE) hyperpolarization, and what challenges arise from its labile complexes?
- Methodological Answer : The compound forms ternary labile complexes with transition metals (e.g., Ir) and parahydrogen, enabling hyperpolarized NMR signal enhancement . However, these complexes can aggregate into trimetal-center structures, rendering them SABRE-inactive. To mitigate this:
- Use low concentrations (<10 mM) of this compound to minimize aggregation.
- Monitor polarization decay kinetics via ¹H NMR to assess stability.
- Explore co-ligands (e.g., pyridine derivatives) to stabilize the active ternary complex .
Q. What strategies reconcile contradictions in reported catalytic activity of this compound derivatives in cross-coupling reactions?
- Methodological Answer : Discrepancies in catalytic efficiency often stem from substituent electronic effects. For example:
- Electron-withdrawing groups (e.g., nitro) at the pyrimidine C4 position enhance reactivity in Suzuki-Miyaura couplings by increasing electrophilicity .
- Steric hindrance from the trimethylsilyl group can reduce coupling yields; this is addressed using bulky ligands (e.g., XPhos) or microwave-assisted heating to accelerate kinetics .
- Systematic DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict substituent effects .
Q. How can computational modeling predict the electronic effects of this compound in drug discovery contexts?
- Methodological Answer :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites for targeted modifications .
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., HIV-1 reverse transcriptase), guided by crystallographic data from pyrimidine-based inhibitors .
- QSAR models correlate silyl group orientation with bioactivity, using descriptors like LogP and polar surface area .
Q. What experimental protocols address instability of this compound in aqueous or protic environments?
- Methodological Answer :
- Protection-deprotection strategies : Silyl groups are susceptible to hydrolysis; use anhydrous solvents (e.g., THF, DMF) and avoid protic acids/bases during synthesis .
- Stability assays : Monitor degradation via HPLC-UV at 254 nm, comparing retention times under varying pH (3–9) .
- Derivatization : Convert to stable intermediates (e.g., silyl ethers) before aqueous-phase applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
